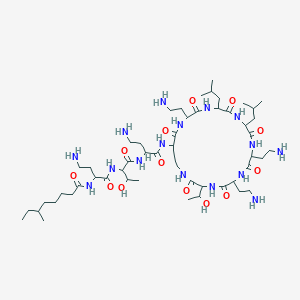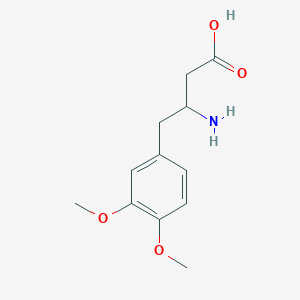![molecular formula C12H21NO2 B12287956 N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide CAS No. 946051-14-5](/img/structure/B12287956.png)
N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Acetylamino-1-oxaspiro[5.5]undecane is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . It is primarily used in proteomics research . The compound is characterized by its spirocyclic structure, which includes an oxaspiro ring and an acetylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Acetylamino-1-oxaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a spirocyclic precursor under acidic conditions.
Introduction of the Acetylamino Group: The acetylamino group is introduced through an acetylation reaction. This involves reacting the spirocyclic intermediate with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 4-N-Acetylamino-1-oxaspiro[5.5]undecane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Acetylamino-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
4-N-Acetylamino-1-oxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Employed in the study of protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 4-N-Acetylamino-1-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The spirocyclic core provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved include modulation of enzyme activity and inhibition of microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-Acetylamino-1-oxaspiro[4.5]decane
- 4-N-Acetylamino-1-oxaspiro[6.5]dodecane
Uniqueness
4-N-Acetylamino-1-oxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and binding affinity, making it more effective in various applications.
Propriétés
Numéro CAS |
946051-14-5 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-(1-oxaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14) |
Clé InChI |
VGOOETSVGWKUSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCOC2(C1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)




![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)


